Kdrlkz-3

Targeted Protein Degradation E3 Ligase Profiling Biochemical Assay Validation

KDRLKZ-3 (1NEG) is the essential matched negative control for KLHDC2-targeting PROTACs. With >19-fold lower KLHDC2 engagement than active probes, it rigorously validates degradation specificity and eliminates false-positive artifacts in cellular and biophysical assays. Ideal for labs demanding reproducible, mechanism-of-action proof in targeted protein degradation research.

Molecular Formula C23H30N4O6
Molecular Weight 458.5 g/mol
Cat. No. B12366947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdrlkz-3
Molecular FormulaC23H30N4O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N
InChIInChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28)
InChIKeyINQRQPKOOXTHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDRLKZ-3: A Critical Negative Control for KLHDC2‑Targeted Protein Degradation Assays


KDRLKZ-3 (synonym 1NEG) is a small‑molecule chemical probe designed to serve as a negative control for the KDRLKZ series of ligands targeting the E3 ubiquitin ligase Kelch domain‑containing protein 2 (KLHDC2). With a molecular formula of C₂₃H₃₀N₄O₆ and a molecular weight of 458.52 g/mol [1], this compound exhibits a substantially reduced affinity for KLHDC2 compared to its active analogs, thereby enabling researchers to distinguish on‑target pharmacology from non‑specific effects in targeted protein degradation (TPD) experiments [2]. Its primary utility lies not in therapeutic application but in the rigorous validation of experimental systems that utilize KLHDC2‑recruiting PROTACs or molecular glues.

Why Generic Substitution of KDRLKZ-3 with In‑Class Analogs Compromises Experimental Integrity


Despite sharing a common core scaffold with active KLHDC2 ligands, KDRLKZ-3 is functionally non‑equivalent and cannot be interchanged with its more potent counterparts, KDRLKZ‑1 or KDRLKZ‑2, without undermining the validity of experimental conclusions. Its role is explicitly that of a matched negative control, designed to exhibit a >19‑fold reduction in KLHDC2 engagement relative to the active probes . Substituting KDRLKZ-3 with another weak KLHDC2 ligand (e.g., SJ6145) would introduce a distinct binding profile and potentially off‑target liability, thereby failing to control for the specific chemical scaffold and off‑target space of the active compound under investigation. The data presented below quantifies precisely how the marginal activity of KDRLKZ‑3 defines its unique utility as a baseline comparator.

Quantitative Differentiation: KDRLKZ-3 vs. Active KLHDC2 Ligands (KDRLKZ-1, KDRLKZ-2)


AlphaLISA Displacement: KDRLKZ-3 Exhibits >60‑Fold Weaker KLHDC2 Binding than the Most Potent Analog

In the same alphaLISA displacement assay format used to characterize the series, KDRLKZ-3 inhibits the interaction between KLHDC2 and its cognate peptide substrate with an IC₅₀ of 4.1 µM [1]. This contrasts sharply with the highly potent ligand KDRLKZ-2, which achieves an IC₅₀ of 0.068 µM . KDRLKZ-1 displays an intermediate potency of 0.21 µM [2]. The 60‑fold difference in potency between KDRLKZ-3 and KDRLKZ-2 within a single assay platform provides a robust window for discriminating on‑target from non‑specific cellular activity.

Targeted Protein Degradation E3 Ligase Profiling Biochemical Assay Validation

SPR Affinity Comparison: KDRLKZ-3 Lacks Detectable Binding Where KDRLKZ-1 and KDRLKZ-2 Show High Affinity

Surface Plasmon Resonance (SPR) analysis reveals that KDRLKZ-3 exhibits no measurable affinity for KLHDC2, consistent with its designation as a negative control . In stark contrast, both active ligands demonstrate clear, quantifiable binding: KDRLKZ-1 binds with a dissociation constant (Kd) of 0.36 µM [1], and the more potent KDRLKZ-2 binds with a Kd of 0.095 µM . The absence of detectable SPR signal for KDRLKZ-3 confirms that its weak activity in the proximity‑based alphaLISA assay may represent the upper limit of assay sensitivity rather than a genuine, productive binding interaction.

Surface Plasmon Resonance Binding Affinity Negative Control Validation

Functional Activity in PROTAC Degradation: KDRLKZ-3 Fails to Recruit KLHDC2 for Target Knockdown

When incorporated into a PROTAC architecture (e.g., a BRD4‑targeting conjugate), the KDRLKZ-3‑derived E3 ligand moiety fails to induce degradation of the target protein [1]. This is in direct contrast to PROTACs built with the active ligand KDRLKZ-1, which demonstrate robust, KLHDC2‑dependent degradation of BRD4 and the androgen receptor (AR) [2]. The inability of KDRLKZ-3 to support ternary complex formation and subsequent ubiquitination establishes its essential role as a negative control for verifying that observed degradation is driven specifically by KLHDC2 recruitment, not by the linker or warhead alone.

PROTAC Functional Assay Target Engagement

Cross‑Study Potency Benchmarking: KDRLKZ-3 Occupies a Unique Niche Between Active Ligands and Completely Inert Controls

In the context of the broader KLHDC2 ligand landscape, KDRLKZ-3 (IC₅₀ = 4.1 µM) occupies a precise, well‑characterized position. It is ~10‑fold more potent than the weakly active ligand SJ6145 (IC₅₀ = 42 µM in an orthogonal peptide displacement assay) , yet >60‑fold less potent than the active KDRLKZ-2 . This positions KDRLKZ-3 uniquely as a weakly active but structurally matched negative control, in contrast to SJ6145 which has a different chemotype and much lower potency. Using a completely inert molecule (e.g., a vehicle control) fails to control for potential off‑target interactions of the KDRLKZ chemotype itself, whereas using a weakly active but structurally distinct ligand like SJ6145 introduces a different spectrum of off‑target liabilities.

Cross‑study Comparison Selectivity Profiling Assay Development

Optimal Research Applications for KDRLKZ-3 Based on Validated Quantitative Differentiation


Validating PROTAC Selectivity and Target Engagement

In cellular assays evaluating novel PROTAC molecules that incorporate a KDRLKZ‑derived E3 ligand, KDRLKZ-3 should be used as a parallel negative control. Treating cells with a matched concentration of KDRLKZ-3 will confirm that any observed target degradation is strictly dependent on the KLHDC2‑recruiting activity of the active PROTAC, not on the warhead, linker, or other non‑specific effects. The 60‑fold difference in biochemical potency ensures a clean background in functional assays .

Off‑Target Profiling and Hit Deconvolution in Phenotypic Screens

When a phenotypic screen identifies a hit from a library containing KDRLKZ‑like chemotypes, KDRLKZ-3 serves as the essential 'inactive analog' control. Its use in secondary assays allows researchers to quickly determine if the observed phenotype is driven by KLHDC2 engagement (sensitive to KDRLKZ-1/2 but not KDRLKZ-3) or by an off‑target mechanism (equally affected by KDRLKZ-3). This accelerates triage and reduces false‑positive lead pursuit.

SPR and Biophysical Assay Baseline Establishment

For laboratories establishing SPR or other biophysical binding assays for KLHDC2 ligands, KDRLKZ-3 provides a true negative control with a documented lack of measurable binding affinity [1]. This is critical for setting the baseline signal and determining the assay's limit of detection, ensuring that observed binding signals for test compounds are genuine and not due to buffer or matrix effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdrlkz-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.